Osmadizone Osmadizone
Brand Name: Vulcanchem
CAS No.: 27450-21-1
VCID: VC1581894
InChI: InChI=1S/C23H22N2O4S/c26-22(21(23(27)28)16-17-30(29)20-14-8-3-9-15-20)25(19-12-6-2-7-13-19)24-18-10-4-1-5-11-18/h1-15,21,24H,16-17H2,(H,27,28)
SMILES: C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O
Molecular Formula: C23H22N2O4S
Molecular Weight: 422.5 g/mol

Osmadizone

CAS No.: 27450-21-1

Cat. No.: VC1581894

Molecular Formula: C23H22N2O4S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Osmadizone - 27450-21-1

Specification

CAS No. 27450-21-1
Molecular Formula C23H22N2O4S
Molecular Weight 422.5 g/mol
IUPAC Name 2-[anilino(phenyl)carbamoyl]-4-(benzenesulfinyl)butanoic acid
Standard InChI InChI=1S/C23H22N2O4S/c26-22(21(23(27)28)16-17-30(29)20-14-8-3-9-15-20)25(19-12-6-2-7-13-19)24-18-10-4-1-5-11-18/h1-15,21,24H,16-17H2,(H,27,28)
Standard InChI Key AMJPXGQNYYTBKB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O

Introduction

Chemical Identity and Structural Properties

Osmadizone is a synthetic compound primarily recognized for its potential applications in medicinal chemistry and biological research. The molecular structure of Osmadizone contains specific functional groups that enable diverse chemical interactions, contributing to its pharmacological profile. These structural characteristics are fundamental to understanding its reactivity patterns and biological effects.

The compound belongs to a specialized class of synthetic molecules designed to interact with specific biological targets. Its unique structural arrangement contributes to its diverse interactions with biological systems, making it particularly valuable for pharmacological investigations. The specific reaction pathways of Osmadizone depend on the functional groups present in its structure and the conditions under which these reactions occur.

Biological Activities and Mechanisms of Action

Anti-inflammatory Properties

Osmadizone demonstrates notable biological activities, particularly in modulating inflammatory responses. Research indicates that it may influence cytokine signaling pathways, which are crucial in managing inflammation. Studies have highlighted its role in inhibiting the activation of pro-inflammatory cytokines, thereby potentially reducing inflammation in various disease models.

The anti-inflammatory mechanism appears to involve multiple cellular pathways, suggesting a complex mode of action that differentiates it from traditional anti-inflammatory agents. This multi-pathway influence potentially offers advantages in treating complex inflammatory conditions where multiple mechanisms contribute to pathogenesis.

Comparative Analysis with Related Compounds

Osmadizone shares structural and functional similarities with several other compounds known for their biological activities. The following table provides a comparative analysis highlighting its unique position among related therapeutic agents:

Compound NameStructure TypeBiological ActivityUnique Features
Oncostatin MCytokineAnti-inflammatoryNaturally occurring protein
ThalidomideImmunomodulatory drugAnti-inflammatory, anti-cancerHistorical significance in teratogenicity
CelecoxibNon-steroidal anti-inflammatory drugPain relief, anti-inflammatorySelective COX-2 inhibitor
CurcuminNatural polyphenolAnti-inflammatory, antioxidantDerived from turmeric
OsmadizoneSynthetic compoundAnti-inflammatory, potential anti-cancerUnique structural features affecting biological interactions

This comparative analysis demonstrates that while Osmadizone shares certain therapeutic targets with established compounds, its synthetic nature and unique structural properties potentially offer distinct advantages in specific applications.

Preparation and Stability Considerations

Stability Profile

Based on observations from similar synthetic compounds used in pharmaceutical applications, Osmadizone would likely benefit from proper lyophilization techniques to enhance stability. Lyophilization (freeze-drying) has been widely utilized for decades in pharmaceutical industries, particularly for compounds that are sensitive to heat-based drying methods .

The lyophilization process typically involves dissolving, suspending, or emulsifying a compound; freezing the resultant mixture; and then applying a vacuum to sublimate/evaporate the solvents . This process could potentially be applied to Osmadizone to create stable preparations suitable for long-term storage and subsequent research applications.

Research Limitations and Future Directions

The current research landscape for Osmadizone presents significant opportunities for further investigation. The limited publicly accessible scientific literature specifically focused on this compound indicates a need for:

  • Comprehensive pharmacokinetic and pharmacodynamic studies

  • Detailed investigation of molecular targets and binding affinities

  • In vivo efficacy studies in relevant disease models

  • Toxicology and safety profiling

  • Exploration of potential drug delivery systems to optimize bioavailability

Further research could potentially establish Osmadizone as a valuable therapeutic agent or research tool in the fields of inflammation and oncology. Development of improved synthetic methods and formulation approaches, possibly incorporating lyophilization techniques similar to those used for other sensitive compounds , could enhance its accessibility for research purposes.

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